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Compound of Interest

1-[(4-fluorophenyl)methyl]-4-nitro-
Compound Name:

1H-imidazole
CAS No.: 68019-63-6

Cat. No.: B2865134

Get Quote

\ J

CAS Registry Number: 68019-63-6 Chemical Formula: C

H
FN
O

Molecular Weight: 221.19 g/mol Synonyms: 1-(4-Fluorobenzyl)-4-nitro-1H-imidazole; PNU-
Derivative[1][2]

Executive Summary

In the development of nitroimidazole-based antimicrobials (similar to metronidazole or
pretomanid), the regioselective alkylation of the imidazole ring is a critical process parameter.
The reaction typically yields a mixture of 4-nitro (biologically distinct) and 5-nitro isomers.[1]
CAS 68019-63-6 represents the 4-nitro isomer.[1][2]
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This guide provides a technical framework for the unambiguous identification of the 4-nitro

isomer, distinguishing it from the thermodynamically stable 5-nitro alternative using Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Comparative Spectroscopic Performance

The primary challenge in characterizing CAS 68019-63-6 is verifying the position of the nitro

group relative to the N-benzyl substituent.[1]

NMR Comparison: 4-Nitro vs. 5-Nitro Isomers

The most reliable method for structural assignment is

H-NMR, specifically analyzing the chemical shift of the imidazole ring protons and the Nuclear
Overhauser Effect (NOE).[1]

Target: 4-Nitro

Alternative: 5-Nitro

Feature Isomer (CAS 68019- Diagnostic Logic
Isomer
63-6)
N/A (Substituted by In 4-nitro. H-5 is
H-5 Proton 7.60 —7.90 ppm NO adjacent to the N-
(Singlet) ) benzyl group.[1]
N/A (Substituted by
H.-4 Proton NO 7.90 — 8.10 ppm H-4 is distant from the
(Singlet) N-benzyl group.[1]
)
H-2 is generally more
H-2 Proton 7.40 —7.60 ppm 7.90 —8.00 ppm shielded in the 4-nitro
(Singlet) (Singlet) isomer.[1]
Benzyl -CH 5-nitro group causes
5.10 — 5.25 ppm 5.30 — 5.50 ppm steric deshielding of
the methylene.[1]
Strong NOE between No NOE between Definitive Proof:
NOE Signal Benzyl-CH Benzyl-CH Spatial proximity
and H-5. and H-4.[1] confirms 4-nitro.[1]
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F-NMR Characterization

The fluorine atom on the phenyl ring serves as an internal handle for purity assessment,
particularly for detecting defluorinated impurities.

 Signal: Single multiplet at

-112.0 to -115.0 ppm (relative to CFCI

)[1]
e Coupling: Shows characteristic

and

coupling in the

H NMR (aromatic region 7.0-7.4 ppm).[1]
Mass Spectrometry (ESI-MS)
e Molecular lon: [M+H]

= 222.07 m/z.[1]
» Fragmentation Pattern:

o m/z 176: Loss of NO

group [M - 46].[1]
o m/z 109: 4-Fluorobenzyl cation (Tropylium ion derivative).[1]

o Differentiation: The 4-nitro isomer typically shows a higher abundance of the [M-NO

]

fragment compared to the 5-nitro isomer due to the "ortho-like" effect of the adjacent N-
benzyl group destabilizing the nitro group.[1]

Experimental Protocols
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Protocol A: High-Resolution NMR Acquisition

Objective: To resolve the H-2/H-5 protons and confirm regiochemistry via NOE.
e Sample Preparation:

o Dissolve 5-10 mg of CAS 68019-63-6 in 0.6 mL DMSO-d

o Note: DMSO is preferred over CDCI
to prevent aggregation and sharpen the imidazole proton signals.[1]
e Instrument Parameters:
o Frequency: 400 MHz or higher.[1]
o Temperature: 298 K.[1]

o Relaxation Delay (D1): Set to 5 seconds to ensure full relaxation of the isolated imidazole
protons for accurate integration.

» NOE Experiment (1D-NOESY):
o Select the Benzyl -CH

- resonance (
5.15 ppm) for selective irradiation.[1]

o Observation: Look for a positive enhancement of the imidazole singlet at

7.8 ppm.

o Result: Enhancement confirms the proton is at position 5 (adjacent to N1), verifying the 4-
nitro structure.[1] Absence of enhancement implies the proton is at position 4 (5-nitro
isomer).[1]

Protocol B: Purity Assessment via F-NMR
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Objective: Quantify fluorinated impurities.
 Internal Standard: Add

-trifluorotoluene (

-63 ppm) as an internal integration standard (0.1 molar equivalent).
e Acquisition:

o Spectral Width: -50 to -200 ppm.[1]

o Scans: 64 (high S/N required for impurity detection).

e Analysis: Integrate the main peak (-113 ppm) against the standard. Any peaks at -105 to
-110 ppm suggest defluorinated or isomeric side-products.[1]

Logical Workflow & Visualization

The following diagram illustrates the decision tree for assigning the regioisomer based on the
experimental data described above.
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Caption: Logical workflow for distinguishing the target 4-nitro isomer from the 5-nitro impurity
using NMR chemical shifts and NOE interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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